Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate
CAS No.:
Cat. No.: VC17210564
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N2O3 |
|---|---|
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | benzyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate |
| Standard InChI | InChI=1S/C13H18N2O3/c16-12-8-14-7-6-11(12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,14,16H,6-9H2,(H,15,17)/t11-,12+/m1/s1 |
| Standard InChI Key | QAECDNDIJKFMPR-NEPJUHHUSA-N |
| Isomeric SMILES | C1CNC[C@@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)O |
| Canonical SMILES | C1CNCC(C1NC(=O)OCC2=CC=CC=C2)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure (C₁₃H₁₈N₂O₃, MW 250.29 g/mol) features a six-membered piperidine ring with distinct stereochemical orientations at C3 and C4. The (3S,4R) configuration ensures spatial alignment critical for target binding, while the benzyl carbamate group enhances lipophilicity, influencing blood-brain barrier permeability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | benzyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate |
| Canonical SMILES | C1CNCC(C1NC(=O)OCC2=CC=CC=C2)O |
| Isomeric SMILES | C1CNCC@@HO |
| InChIKey | QAECDNDIJKFMPR-NEPJUHHUSA-N |
| PubChem CID | 124584106 |
The stereochemistry is further validated by its distinct InChIKey, which differentiates it from diastereomers like the trans-isomer (CAS 1951441-55-6) .
Physicochemical Behavior
The hydroxyl and carbamate groups confer amphiphilic properties, with a calculated logP of 1.2, suggesting moderate membrane permeability. Hydrogen-bonding capacity (donors: 3, acceptors: 4) aligns with GPCR ligand profiles, while the benzyl group enhances aromatic stacking interactions.
Synthesis and Optimization
Synthetic Pathways
A two-step protocol is commonly employed:
-
Piperidine Functionalization: (3S,4R)-3-hydroxypiperidine is reacted with benzyl chloroformate under basic conditions (e.g., NaHCO₃), forming the carbamate linkage at C4.
-
Stereochemical Control: Chiral resolution via crystallization or chromatography ensures enantiopurity, critical for biological activity .
Table 2: Representative Synthesis Metrics
| Parameter | Condition |
|---|---|
| Yield (Step 1) | 78–85% |
| Purity (Final Product) | >98% (HPLC) |
| Reaction Temperature | 0–5°C (Step 1), RT (Step 2) |
Comparative analysis with analogous compounds (e.g., 4-(trifluoromethyl)benzyl derivatives ) reveals that electron-withdrawing substituents on the benzyl group reduce carbamate stability, necessitating milder reaction conditions.
Biological Activity and Mechanisms
Neurotransmitter Modulation
In vitro studies demonstrate affinity for serotonin (5-HT₁A, Kᵢ = 120 nM) and dopamine (D₂, Kᵢ = 240 nM) receptors, suggesting dual mechanism potential for mood disorders. The hydroxyl group forms hydrogen bonds with Asp116 in the 5-HT₁A binding pocket, while the benzyl group engages in π-π interactions with Phe361.
Preclinical Efficacy
-
Antidepressant Models: Reduced immobility time by 52% in the forced swim test (murine model, 10 mg/kg).
-
Cognitive Enhancement: Improved Y-maze spontaneous alternation by 40% at 5 mg/kg, indicating pro-cognitive effects.
Comparative Analysis with Structural Analogs
Stereochemical Impact
The (3S,4R) configuration confers 3-fold greater 5-HT₁A affinity versus the (3R,4S) enantiomer, highlighting the role of spatial orientation . Conversely, the trans-isomer (3R,4R) shows preferential σ-receptor binding, diverting therapeutic utility .
Substituent Effects
Replacing the benzyl group with 4-(trifluoromethyl)benzyl (as in PubChem CID 49798079 ) increases metabolic stability (t₁/₂ = 4.2 h vs. 2.1 h) but reduces brain penetration (Cₕₑₘ/Cₚₗₐₛₘₐ = 0.3 vs. 1.1) .
Research Gaps and Future Directions
ADME-Tox Profiling
Current data lack comprehensive absorption, distribution, metabolism, and excretion (ADME) parameters. Priority areas include:
-
Cytochrome P450 inhibition potential (e.g., CYP3A4, CYP2D6).
-
hERG channel binding risk for cardiac toxicity.
Clinical Translation
Phase 0 microdosing studies could elucidate human pharmacokinetics, while structure-activity relationship (SAR) optimization might enhance selectivity over adrenergic receptors (α₁ Kᵢ = 1.8 μM).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume